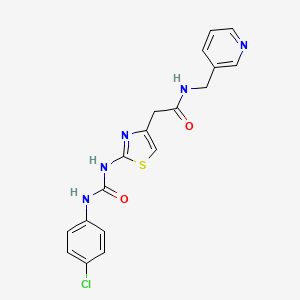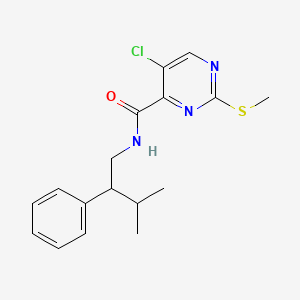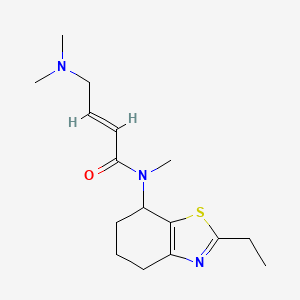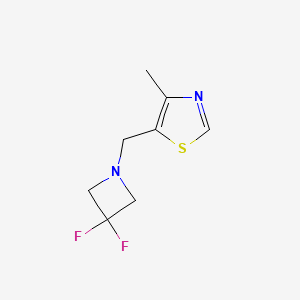
1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea" is a structurally complex molecule that appears to be a derivative of 1,3-disubstituted ureas. This class of compounds has been studied for various biological activities, including the inhibition of RNA virus replication and soluble epoxide hydrolase (sEH), which are enzymes involved in the metabolism of epoxides, potentially affecting various physiological processes .
Synthesis Analysis
The synthesis of related 1,3-disubstituted ureas typically involves the reaction of an isocyanate with amines. For instance, bicyclo[2.2.1]heptane-2-yl isocyanate reacts with amines to yield ureas with yields up to 82%, and similar reactions with 1,1'-carbonyldiimidazole can reach yields up to 94% . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, involving the reaction of an appropriate isocyanate with a compound containing the tetrahydrofuran and cyclopropylisoxazol moieties.
Molecular Structure Analysis
The molecular structure of 1,3-disubstituted ureas is characterized by the presence of a urea moiety flanked by various substituents that can significantly influence the compound's properties and biological activity. The presence of polycyclic fragments, as seen in the related compounds, suggests that the compound may also possess a rigid and complex three-dimensional structure, which could be important for its interaction with biological targets .
Chemical Reactions Analysis
Ureas can undergo various chemical reactions depending on their substituents. For example, the urea derivative obtained from anthranilonitrile and 3-chloropropyl isocyanate can cyclize into different heterocyclic compounds when treated with different reagents such as hydrochloric acid, ammonia, or potassium bicarbonate . These reactions highlight the versatility of urea derivatives in chemical synthesis and the potential for generating a diverse array of products from a single precursor.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas are influenced by their substituents. For instance, the solubility of these compounds in water can range from 45 to 85 µmol/l, which is an important factor for their biological activity and potential therapeutic applications. The inhibitory activity of these compounds against human sEH has been reported to be in the range of 16.2-50.2 nmol/l, indicating potent biological effects . The specific properties of the compound would need to be determined experimentally, but it is likely to share some characteristics with the related compounds described in the papers.
Propriétés
IUPAC Name |
1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c21-15(16-7-10-2-1-5-22-10)17-8-13-18-14(20-24-13)11-6-12(23-19-11)9-3-4-9/h6,9-10H,1-5,7-8H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADXVPPRWPRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

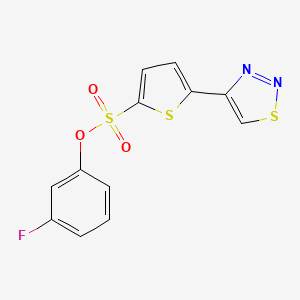
![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

